molecular formula C8H7FINO2 B2722834 Methyl 3-amino-4-fluoro-5-iodobenzoate CAS No. 2092615-03-5

Methyl 3-amino-4-fluoro-5-iodobenzoate

Cat. No.: B2722834
CAS No.: 2092615-03-5
M. Wt: 295.052
InChI Key: LNUXMWOMFBQQLR-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-fluoro-5-iodobenzoate” is a chemical compound with the CAS Number: 2092615-03-5 . It has a molecular weight of 295.05 . This compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 295.05 .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

A study by Ye et al. (2014) introduced a fluorogenic chemosensor based on an o-aminophenol derivative, showcasing its selectivity and sensitivity towards Al3+ ions. This sensor exhibits a significant potential for bio-imaging applications, particularly in detecting Al3+ in human cervical HeLa cancer cell lines via confocal fluorescence microscopy. This research indicates the utility of similar compounds in creating sensitive and selective sensors for biological and environmental applications Ye et al., 2014.

Antitumor Activities

Hutchinson et al. (2001) explored fluorinated 2-(4-aminophenyl)benzothiazoles, revealing their potent cytotoxic properties in vitro against certain human breast cancer cell lines. This highlights the therapeutic potential of fluorinated benzothiazole derivatives, including compounds structurally related to Methyl 3-amino-4-fluoro-5-iodobenzoate, in oncological research Hutchinson et al., 2001.

Chemical Synthesis Optimization

Jian-zhong (2010) reported on the synthesis optimization of Methyl 2-amino-5-fluorobenzoate, providing insights into efficient synthetic routes and highlighting the relevance of similar methodologies in synthesizing related compounds. This work emphasizes the importance of optimizing synthetic procedures to achieve high yields and purity, which is crucial for further applications in research and industry Jian-zhong, 2010.

DNA Damage and Cell Cycle Arrest

Trapani et al. (2003) investigated the effects of a fluorinated benzothiazole analogue on DNA damage and cell cycle arrest, providing evidence of its antitumor activity through interactions with DNA. This study suggests that related fluorinated compounds could be explored for their potential to induce similar effects in cancer cells, contributing to the development of new anticancer therapies Trapani et al., 2003.

Corrosion Inhibition

Omar et al. (2020) explored the use of certain ionic liquids as additives in Ni-Co alloy electrodeposition, showing their potential to enhance corrosion resistance. This research points towards the application of related compounds in materials science, particularly in improving the durability and performance of metal alloys Omar et al., 2020.

Properties

IUPAC Name

methyl 3-amino-4-fluoro-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUXMWOMFBQQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)I)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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